Lorcaserin hydrochloride
Overview
Description
Lorcaserin hydrochloride is a drug primarily used in the management of obesity. It acts as a selective serotonin 2C receptor agonist, influencing the brain's satiety center to decrease food intake. Unlike other weight management drugs, lorcaserin has a unique mechanism of action, focusing on serotonin receptors to help patients achieve and maintain weight loss.
Synthesis Analysis
The synthesis of lorcaserin hydrochloride has been refined to improve yield and purity. A novel synthesis method involves six steps, starting with N-protection of 2-(4-chlorophenyl)ethanamine, followed by N-alkylation, deprotection, intramolecular Friedel–Crafts alkylation, chiral resolution, and finally salification to achieve lorcaserin hydrochloride with high purity and enantioselectivity (Zhu et al., 2015).
Molecular Structure Analysis
The molecular structure and fragmentation profile of lorcaserin hydrochloride hemihydrate have been extensively studied. The analysis revealed detailed intra and intermolecular features, providing insights into its crystalline state, which is crucial for understanding its drug properties (Ribeiro et al., 2021).
Chemical Reactions and Properties
Lorcaserin's efficacy as a selective serotonin 5-HT2C receptor agonist is attributed to its chemical structure, allowing it to interact specifically with these receptors. This specificity minimizes the drug's action on other serotonin receptor types, such as 5-HT2A and 5-HT2B, which are associated with undesired effects (Smith et al., 2008).
Physical Properties Analysis
The physical properties of lorcaserin, including its solubility, stability under various conditions, and crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive understanding of these properties ensures the drug's optimal delivery and action within the body.
Chemical Properties Analysis
The chemical properties of lorcaserin, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Its selective agonism of the 5-HT2C receptors leads to reduced appetite and subsequent weight loss in patients. The drug's metabolism involves various cytochrome P450 enzymes, highlighting its complex pharmacokinetics (Usmani et al., 2012).
Scientific Research Applications
Obesity Treatment and Food Intake Reduction : Lorcaserin is primarily known for its effectiveness in treating obesity. It functions as a selective serotonin 5-HT2C receptor agonist, leading to increased satiety and decreased food consumption. This mechanism helps reduce body weight by decreasing energy intake without significantly affecting energy expenditure (Martin et al., 2011). Clinical trials have shown that Lorcaserin effectively reduces body weight and improves cardiovascular risk factors in obese and overweight adults (Fidler et al., 2011).
Effects on Brain Function and Addiction : Lorcaserin has been found to modulate dopaminergic function in rats, which could be significant in its therapeutic mechanism for obesity and related brain disorders (De Deurwaerdère et al., 2019). It also exhibits properties that may benefit psychiatric disorders like obesity and nicotine addiction, as it reduces the rewarding value of brain stimulation and prevents nicotine from enhancing its efficacy (Zeeb et al., 2015). Moreover, Lorcaserin has shown potential in reducing cocaine self-administration and cocaine-induced locomotor activity in rats, supporting its potential use in treating cocaine addiction (Harvey-Lewis et al., 2016).
Pharmacological Characterization and Drug Properties : The pharmacological characterization of Lorcaserin reveals its selective and high-affinity agonistic properties at the 5-HT2C receptor, which is central to its effectiveness in reducing food intake as observed in animal models (Thomsen et al., 2008). Additionally, the crystal structure of Lorcaserin hydrochloride hemihydrate has been analyzed to understand its intra and intermolecular features, which aids in understanding its drug properties and potential applications in obesity treatment (Ribeiro et al., 2021).
Potential in Treating Other Conditions : Besides its primary use in obesity treatment, Lorcaserin may also have applications in treating conditions like opioid use disorder. However, its effectiveness in decreasing oxycodone self-administration in opioid use disorder patients is not yet conclusively proven (Brandt et al., 2020).
Safety And Hazards
In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer .
properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233650 | |
Record name | Lorcaserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lorcaserin hydrochloride | |
CAS RN |
846589-98-8 | |
Record name | Lorcaserin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorcaserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorcaserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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